molecular formula C18H12ClN3O2S B3921622 N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide

Cat. No.: B3921622
M. Wt: 369.8 g/mol
InChI Key: ZFJIGHMQVZDVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and furan intermediates. One common synthetic route includes the following steps:

    Preparation of 2,1,3-benzothiadiazole: This can be achieved through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent such as hydrogen peroxide.

    Synthesis of 5-(3-chloro-2-methylphenyl)furan-2-carboxylic acid: This involves the reaction of 3-chloro-2-methylphenylboronic acid with furan-2-carboxylic acid under Suzuki coupling conditions.

    Formation of the final compound: The final step involves the coupling of the benzothiadiazole intermediate with the furan carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the benzothiadiazole moiety can be reduced to an amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted benzothiadiazole derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can interact with nucleophilic sites on proteins, while the furan ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzothiadiazol-4-yl)-5-phenylfuran-2-carboxamide: Lacks the chlorine and methyl substituents on the phenyl ring.

    N-(2,1,3-benzothiadiazol-4-yl)-5-(3-methylphenyl)furan-2-carboxamide: Lacks the chlorine substituent on the phenyl ring.

    N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chlorophenyl)furan-2-carboxamide: Lacks the methyl substituent on the phenyl ring.

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c1-10-11(4-2-5-12(10)19)15-8-9-16(24-15)18(23)20-13-6-3-7-14-17(13)22-25-21-14/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJIGHMQVZDVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
Reactant of Route 5
N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide
Reactant of Route 6
N-(2,1,3-benzothiadiazol-4-yl)-5-(3-chloro-2-methylphenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.